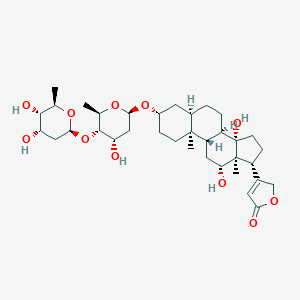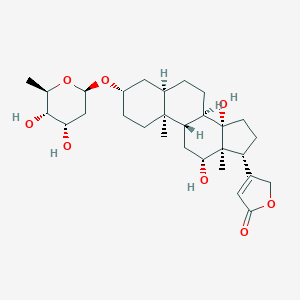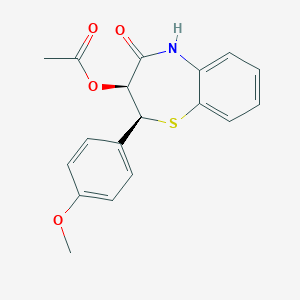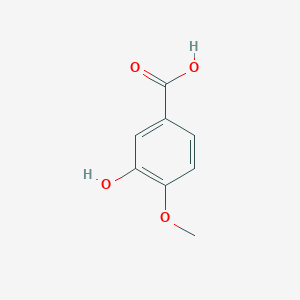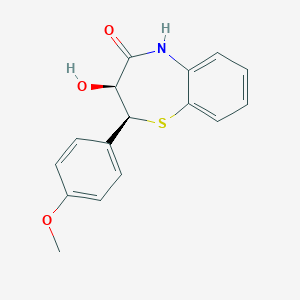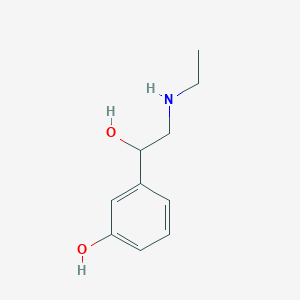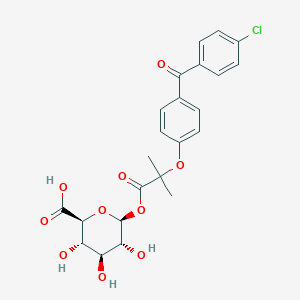![molecular formula C19H19ClO4 B194606 Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate CAS No. 42019-08-9](/img/structure/B194606.png)
Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
Overview
Description
Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is a chemical compound with the molecular formula C19H19ClO4 . It is also known as Fenofibric acid ethyl ester . The molecular weight of this compound is 346.8 g/mol .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The InChI string representation of the molecule isInChI=1S/C19H19ClO4/c1-4-23-18(22)19(2,3)24-16-11-7-14(8-12-16)17(21)13-5-9-15(20)10-6-13/h5-12H,4H2,1-3H3 . The Canonical SMILES representation is CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl . Physical And Chemical Properties Analysis
The compound has a molecular weight of 346.8 g/mol . It has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 7 rotatable bonds .Scientific Research Applications
Synthesis and Potential Bioactivity
Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, a compound related to fenofibrate, has garnered interest in scientific research due to its potential bioactivity. For example, a study by Navarrete-Vázquez et al. (2011) focused on the synthesis and crystal structure of a related compound, highlighting its potential as an analgesic and antidyslipidemic agent (Navarrete-Vázquez et al., 2011).
Solubility and Thermodynamic Properties
The solubility and thermodynamic properties of fenofibrate, a closely related compound, have been studied extensively. Watterson et al. (2014) explored its solubility in various organic solvents, providing valuable insights into its physical and chemical properties (Watterson et al., 2014).
Chiral Separation and Synthesis
The chiral separation and synthesis of compounds similar to this compound have been a subject of research. Kotheimer et al. (2018) developed a method for the chiral separation of Fibratol, a derivative of fenofibrate, which is chemically related to the compound (Kotheimer et al., 2018).
Polymorphism in Related Compounds
Research into polymorphism in related compounds like bezafibrate provides insights into the structural and physical properties that may also be relevant to this compound. Lemmerer et al. (2009) characterized the polymorphic forms of bezafibrate, contributing to the understanding of its solid-state behavior (Lemmerer et al., 2009).
Biomolecular Chemistry
The biomolecular chemistry of similar isopropyl fibrates has been studied, shedding light on the molecular structure and interactions of these compounds. Balendiran et al. (2012) provided insights into the structural aspects and surface properties of fenofibrate and its derivatives (Balendiran et al., 2012).
Potential Pharmacological Applications
The pharmacological characterization of compounds structurally related to this compound can offer insights into potential therapeutic applications. Croci et al. (2007) investigated a related compound as a selective β3-adrenoceptor agonist for the treatment of preterm labor (Croci et al., 2007).
Mechanism of Action
Target of Action
The primary target of Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, also known as Fenofibrate, is the liver cholesterol homeostasis . This system plays a central role in controlling circulating cholesterol levels and in the development of atherosclerosis .
Mode of Action
Fenofibrate interacts with its targets by inhibiting cholesterol synthesis and esterification . The key interrelated events are liver uptake of cholesterol by the LDL receptors, the endogenous biosynthesis of cholesterol, its transformation and elimination as bile acids, and its storage in the form of cholesteryl ester by the action of acyl coenzyme A cholesterol acyltransferase (ACAT) .
Biochemical Pathways
The compound affects the metabolic pathways of cholesterol synthesis and esterification . Investigations were carried out on these two metabolic pathways using fenofibrate .
Pharmacokinetics
The compound, administered by the oral route, is readily and entirely transformed into fenofibric acid (LF 153) which in turn can be partially metabolized in a reduced derivative, LF 433
Result of Action
The potent cholesterol-lowering effect has been demonstrated with fenofibrate . Inhibition of cholesterol synthesis and esterification have been proven successful in the control of hypercholesterolemia and its consequences .
properties
IUPAC Name |
ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO4/c1-4-23-18(22)19(2,3)24-16-11-7-14(8-12-16)17(21)13-5-9-15(20)10-6-13/h5-12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAROHEJQMZXNDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962166 | |
| Record name | Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42019-08-9 | |
| Record name | Propanoic acid, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042019089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the benzene rings in Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate?
A1: The abstract states that the dihedral angle between the mean planes of the benzene rings in this compound is 126.8° []. This indicates a non-planar conformation where the two benzene rings are significantly twisted relative to each other.
Q2: What types of intermolecular interactions are present in the crystal structure of this compound?
A2: The abstract mentions the presence of weak C—H⋯O interactions in the crystal structure of this compound []. These interactions likely contribute to the overall packing arrangement of the molecules within the crystal lattice.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



